molecular formula C11H11FO3 B1412467 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one CAS No. 1594541-26-0

1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one

Cat. No.: B1412467
CAS No.: 1594541-26-0
M. Wt: 210.2 g/mol
InChI Key: LDARKYAPMNKJFD-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one is a chemical compound that has garnered significant interest in scientific research due to its unique molecular structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the fluoro-substituted phenyl group. One common method includes the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization strategies, such as intramolecular etherification or epoxide ring opening and closing .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale production may require the development of robust and scalable methods to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoro-substituted phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The oxetane ring and fluoro-substituted phenyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other fluoro-substituted phenyl derivatives and oxetane-containing molecules.

    Uniqueness: The combination of the fluoro-substituted phenyl ring and the oxetane moiety gives this compound distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-fluoro-4-(oxetan-3-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(13)8-2-3-11(10(12)4-8)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDARKYAPMNKJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2COC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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